molecular formula C15H12F2O B1296951 3,4-Difluoro-3',4'-dimethylbenzophenone CAS No. 518993-32-3

3,4-Difluoro-3',4'-dimethylbenzophenone

Cat. No.: B1296951
CAS No.: 518993-32-3
M. Wt: 246.25 g/mol
InChI Key: UKLQXTUAGNBOLN-UHFFFAOYSA-N
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Description

3,4-Difluoro-3',4'-dimethylbenzophenone is an organic compound with the molecular formula C15H12F2O It is a ketone derivative characterized by the presence of two fluorine atoms and two methyl groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3',4'-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include:

    Temperature: Typically around 0-5°C initially, then allowed to warm to room temperature.

    Solvent: Commonly used solvents include dichloromethane (DCM) or chloroform.

    Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3',4'-dimethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3,4-Difluoro-3',4'-dimethylbenzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3',4'-dimethylbenzophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(3,5-dimethylphenyl)methanone
  • (3,5-Difluorophenyl)(3,4-dimethylphenyl)methanone
  • (3,4-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

Uniqueness

3,4-Difluoro-3',4'-dimethylbenzophenone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl rings. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLQXTUAGNBOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342655
Record name (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518993-32-3
Record name (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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